molecular formula C11H9F3O B8175511 1-Ethoxy-4-ethynyl-2-(trifluoromethyl)benzene

1-Ethoxy-4-ethynyl-2-(trifluoromethyl)benzene

Cat. No.: B8175511
M. Wt: 214.18 g/mol
InChI Key: ZFJRVMHYHWJDEY-UHFFFAOYSA-N
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Description

1-Ethoxy-4-ethynyl-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethoxy group, an ethynyl group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-ethynyl-2-(trifluoromethyl)benzene can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4-ethynyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-Ethoxy-4-ethynyl-2-(trifluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-ethynyl-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 1-Ethenyl-4-(trifluoromethyl)benzene
  • 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
  • 1-Methoxy-4-(trifluoromethyl)benzene

Comparison: 1-Ethoxy-4-ethynyl-2-(trifluoromethyl)benzene is unique due to the presence of both ethoxy and ethynyl groups, which confer distinct reactivity and properties compared to similar compounds. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

1-ethoxy-4-ethynyl-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c1-3-8-5-6-10(15-4-2)9(7-8)11(12,13)14/h1,5-7H,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJRVMHYHWJDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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